molecular formula C4H9ClN4 B12361049 (3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine

(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine

Katalognummer: B12361049
Molekulargewicht: 148.59 g/mol
InChI-Schlüssel: RXKNGAWRBVTXAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine is a chemical compound that belongs to the class of hydrazine derivatives It features a pyrazine ring substituted with a chlorine atom and a hydrazine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine in a suitable solvent such as methanol or acetonitrile . The reaction conditions often require controlled temperatures and may involve catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological targets are essential to understand its full mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine is unique due to its specific substitution pattern and the presence of both chlorine and hydrazine groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C4H9ClN4

Molekulargewicht

148.59 g/mol

IUPAC-Name

(3-chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine

InChI

InChI=1S/C4H9ClN4/c5-3-1-7-2-4(8-3)9-6/h3,7H,1-2,6H2,(H,8,9)

InChI-Schlüssel

RXKNGAWRBVTXAM-UHFFFAOYSA-N

Kanonische SMILES

C1C(N=C(CN1)NN)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.